1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide
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Overview
Description
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring and a carbohydrazide group attached to a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Preparation Methods
The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide typically involves multiple steps:
Formation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step often involves the reaction of pinacol with boronic acid derivatives under specific conditions.
Attachment to the Phenyl Ring: The tetramethyl-1,3,2-dioxaborolan-2-yl group is then attached to a phenyl ring through a Suzuki coupling reaction, which requires a palladium catalyst.
Cyclopropane Ring Formation: The phenyl ring is further modified to introduce a cyclopropane ring, typically through a cyclopropanation reaction using diazo compounds.
Introduction of the Carbohydrazide Group: Finally, the carbohydrazide group is introduced through a reaction with hydrazine derivatives.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide undergoes various chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions, diazo compounds for cyclopropanation, and hydrazine derivatives for introducing the carbohydrazide group. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide can be compared with other similar compounds:
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone: This compound has a similar boron-containing group but differs in the presence of an ethanone group instead of a cyclopropane ring.
Phenylboronic acid pinacol ester: This compound lacks the cyclopropane and carbohydrazide groups, making it less complex.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a pyridine ring instead of a phenyl ring, leading to different chemical properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring, carbohydrazide group, and boron-containing moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-14(2)15(3,4)22-17(21-14)12-7-5-11(6-8-12)16(9-10-16)13(20)19-18/h5-8H,9-10,18H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOYPTDMQUZBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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